molecular formula C12H17N B13964886 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline CAS No. 94239-10-8

2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline

Cat. No.: B13964886
CAS No.: 94239-10-8
M. Wt: 175.27 g/mol
InChI Key: QBNMSFIOEZARAJ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is an organic compound with a unique structure that includes both isopropyl and prop-1-en-2-yl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. For example, the reaction of 2-isopropylaniline with prop-1-en-2-yl bromide in the presence of a base like potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced alkenes.

    Substitution: Halogenated anilines, nitroanilines.

Scientific Research Applications

2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)aniline: Lacks the prop-1-en-2-yl group.

    6-(Prop-1-en-2-yl)aniline: Lacks the isopropyl group.

    2,6-Diisopropylaniline: Contains two isopropyl groups instead of one isopropyl and one prop-1-en-2-yl group.

Uniqueness

2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is unique due to the presence of both isopropyl and prop-1-en-2-yl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions and applications compared to its similar counterparts.

Properties

CAS No.

94239-10-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-propan-2-yl-6-prop-1-en-2-ylaniline

InChI

InChI=1S/C12H17N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9H,1,13H2,2-4H3

InChI Key

QBNMSFIOEZARAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=C)C)N

Origin of Product

United States

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